molecular formula C10H8BrNO2 B13692997 8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one

8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one

Cat. No.: B13692997
M. Wt: 254.08 g/mol
InChI Key: QDYPBUJKZQIFBV-UHFFFAOYSA-N
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Description

8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one typically involves the bromination of 3-hydroxy-6-methylquinolin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of solvent, temperature, and reaction time are optimized for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions may convert the compound into its corresponding hydroquinoline derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed depend on the type of reaction. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its pharmacological properties.

    Industry: Utilized in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with various enzymes, receptors, or DNA, leading to their biological effects. The bromine and hydroxyl groups may play a role in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinoline: Similar in structure but lacks the hydroxyl and methyl groups.

    3-Hydroxyquinoline: Lacks the bromine and methyl groups.

    6-Methylquinoline: Lacks the bromine and hydroxyl groups.

Uniqueness

8-Bromo-3-hydroxy-6-methylquinolin-2(1H)-one is unique due to the presence of all three functional groups (bromine, hydroxyl, and methyl), which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

8-bromo-3-hydroxy-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO2/c1-5-2-6-4-8(13)10(14)12-9(6)7(11)3-5/h2-4,13H,1H3,(H,12,14)

InChI Key

QDYPBUJKZQIFBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=O)C(=C2)O

Origin of Product

United States

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